molecular formula C24H16Cl2N6 B084053 reactive red 5 CAS No. 12226-04-9

reactive red 5

Cat. No.: B084053
CAS No.: 12226-04-9
M. Wt: 459.3 g/mol
InChI Key: KJPUOJVUFLEJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

reactive red 5 is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a triazine ring with a naphthalene-based azo dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of reactive red 5 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets .

Properties

CAS No.

12226-04-9

Molecular Formula

C24H16Cl2N6

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine

InChI

InChI=1S/C24H16Cl2N6/c25-23-28-22(29-24(26)30-23)14-27-19-8-6-18-13-21(10-7-17(18)11-19)32-31-20-9-5-15-3-1-2-4-16(15)12-20/h1-13,27H,14H2

InChI Key

KJPUOJVUFLEJRP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl

Key on ui other cas no.

12226-04-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.